

A Technical Guide to 2,5-Dibromobenzaldehyde for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,5-Dibromobenzaldehyde

Cat. No.: B1315430

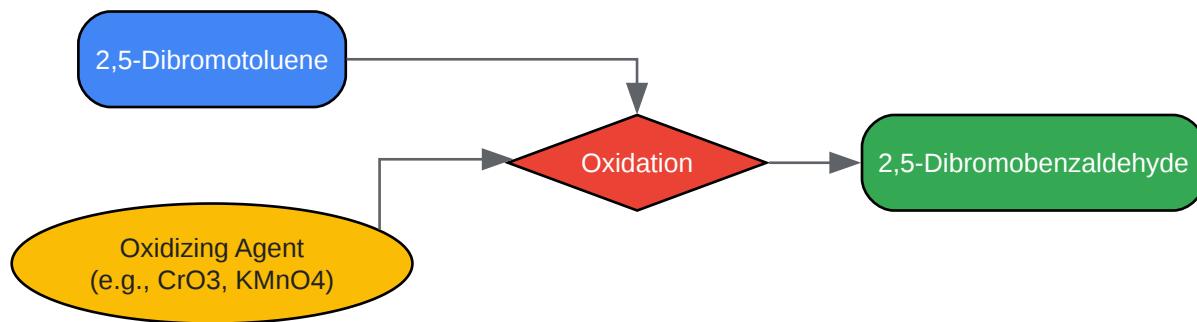
[Get Quote](#)

Introduction: The Strategic Importance of 2,5-Dibromobenzaldehyde in Complex Molecule Synthesis

2,5-Dibromobenzaldehyde is a highly versatile aromatic building block that has garnered significant attention from the scientific community, particularly those in pharmaceutical research and materials science. Its utility stems from the presence of three distinct functional groups: an aldehyde group and two bromine atoms at positions that allow for selective chemical manipulation. The aldehyde group serves as a versatile handle for a wide range of classical organic transformations, including reductive aminations, Wittig reactions, and condensations. The two bromine atoms, with their differing steric and electronic environments, can be selectively addressed in various cross-coupling reactions, enabling the sequential introduction of diverse molecular fragments. This trifecta of reactivity makes **2,5-Dibromobenzaldehyde** a valuable starting material for the construction of complex molecular architectures, including kinase inhibitors and other biologically active compounds. This guide provides an in-depth overview of its commercial availability, synthesis, chemical reactivity, and practical applications for researchers, chemists, and drug development professionals.

Commercial Availability: Sourcing High-Purity 2,5-Dibromobenzaldehyde

2,5-Dibromobenzaldehyde is readily available from a multitude of chemical suppliers, ensuring a stable supply chain for research and development purposes. The compound is typically offered at a purity of 97% or higher, which is suitable for most synthetic applications. It is commonly supplied as a white to off-white crystalline powder. Researchers should be aware that this compound is classified as a dangerous good for transport and may be subject to additional shipping charges[1].


For your convenience, a summary of prominent suppliers and their typical product specifications is provided in the table below. It is always recommended to consult the supplier's certificate of analysis for lot-specific data.

Supplier	Typical Purity	Available Quantities	CAS Number
Thermo Scientific (Alfa Aesar)	≥96.0% (GC)[2]	1 g, 5 g[2][3]	74553-29-0[2]
Fisher Scientific	97%[4]	1 g, 5 g[4]	74553-29-0[4]
Santa Cruz Biotechnology	Research Grade	Inquire	74553-29-0[1]
Biosynth	Research Grade	25 g[5]	74553-29-0[5]
BLD Pharm	Inquire	Inquire	74553-29-0[6]
Dana Bioscience	Research Grade	100 g[7]	74553-29-0[7]
ChemicalBook	97%[8]	1 g, 5 g[8]	74553-29-0[8]

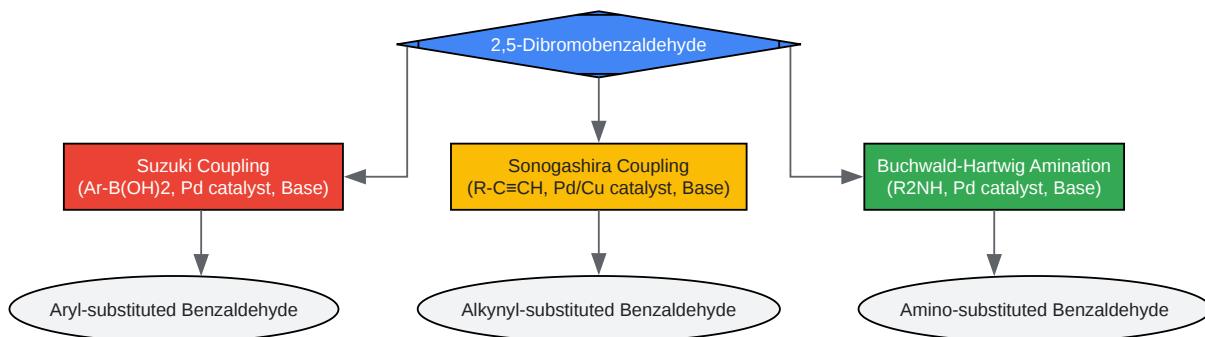
Synthetic Routes and Potential Impurities

While **2,5-Dibromobenzaldehyde** is commercially available, understanding its synthesis is crucial for anticipating potential impurities that could affect sensitive downstream reactions. A common laboratory-scale synthesis involves the bromination of a suitable benzaldehyde derivative. A plausible synthetic route starts from 2,5-dibromotoluene, which is then oxidized to the corresponding aldehyde.

A general representation of this synthetic approach is outlined below:

[Click to download full resolution via product page](#)

Caption: Synthetic pathway to **2,5-Dibromobenzaldehyde**.


Potential impurities arising from this process could include unreacted starting material (2,5-dibromotoluene), over-oxidation products such as 2,5-dibromobenzoic acid, and regioisomers if the initial bromination is not perfectly selective. Purification is typically achieved through recrystallization or column chromatography.

Chemical Reactivity and Strategic Applications in Drug Discovery

The synthetic utility of **2,5-Dibromobenzaldehyde** lies in the orthogonal reactivity of its functional groups. The aldehyde allows for traditional carbonyl chemistry, while the two bromine atoms are excellent handles for modern cross-coupling reactions. This enables the construction of complex scaffolds with precise control over the substitution pattern.

Palladium-Catalyzed Cross-Coupling Reactions

2,5-Dibromobenzaldehyde is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstones of modern pharmaceutical synthesis. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.

[Click to download full resolution via product page](#)

Caption: Key cross-coupling reactions of **2,5-Dibromobenzaldehyde**.

- Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide[9][10]. **2,5-Dibromobenzaldehyde** can undergo sequential Suzuki couplings to introduce two different aryl or vinyl groups.
- Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide[11][12]. It is particularly useful for introducing rigid alkynyl linkers into a molecule.
- Buchwald-Hartwig Amination: This reaction is a versatile method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide[2][7]. It allows for the introduction of a wide range of primary and secondary amines.

The differential reactivity of the two bromine atoms can often be exploited for selective, stepwise functionalization, further enhancing the synthetic utility of this building block.

Experimental Protocols: Handling and Key Reactions

Handling and Storage

2,5-Dibromobenzaldehyde is air-sensitive and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place[4][13].

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general guideline for the Suzuki-Miyaura coupling of **2,5-Dibromobenzaldehyde**. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

- To a dry Schlenk flask under an inert atmosphere, add **2,5-Dibromobenzaldehyde** (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%), and a base (e.g., K_2CO_3 , Na_2CO_3 , or Cs_2CO_3 , 2-3 eq).
- Add a degassed solvent system (e.g., toluene/water, dioxane/water, or DME/water).
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature and quench with water.
- Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

General Protocol for Sonogashira Coupling

This protocol provides a general procedure for the Sonogashira coupling. The choice of catalyst, copper source, and base can be critical for success.

- To a dry Schlenk flask under an inert atmosphere, add **2,5-Dibromobenzaldehyde** (1.0 eq), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI , 1-5 mol%).
- Add a degassed solvent (e.g., THF, DMF, or triethylamine).

- Add the terminal alkyne (1.1-1.5 eq) and a degassed amine base (e.g., triethylamine or diisopropylamine).
- Stir the reaction at room temperature or with gentle heating and monitor its progress by TLC or GC-MS.
- Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

This protocol offers a general method for the Buchwald-Hartwig amination. The selection of the appropriate palladium catalyst and ligand is crucial for achieving high yields.

- To a dry Schlenk flask under an inert atmosphere, add **2,5-Dibromobenzaldehyde** (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 1-5 mol%), a phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand, 2-10 mol%), and a base (e.g., NaOtBu , K_3PO_4 , or Cs_2CO_3 , 1.5-2.5 eq).
- Add a dry, degassed solvent (e.g., toluene, dioxane, or THF).
- Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor its progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Conclusion

2,5-Dibromobenzaldehyde is a commercially accessible and highly valuable building block for the synthesis of complex organic molecules. Its unique combination of an aldehyde and two addressable bromine atoms provides chemists with a powerful tool for the construction of diverse molecular scaffolds, particularly in the realm of drug discovery and development. A thorough understanding of its commercial availability, synthetic origins, and reactivity is paramount for its effective utilization in the laboratory. The protocols provided herein serve as a starting point for the exploration of its rich chemistry, enabling the rapid and efficient synthesis of novel compounds with potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US4551557A - Bromination of substituted benzaldehydes - Google Patents [patents.google.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]
- 4. US4551557A - Bromination of substituted benzaldehydes - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US4673766A - Method of producing benzaldehyde - Google Patents [patents.google.com]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. research.rug.nl [research.rug.nl]
- To cite this document: BenchChem. [A Technical Guide to 2,5-Dibromobenzaldehyde for Advanced Chemical Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1315430#commercial-availability-of-2-5-dibromobenzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com